

Usp28-IN-4: A Technical Guide to IC50 Determination and Mechanism of Action

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Compound of Interest

Compound Name: Usp28-IN-4

Cat. No.: B12399517

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This technical guide provides an in-depth overview of **Usp28-IN-4**, a potent and selective inhibitor of the deubiquitinase USP28. The document details the methodology for determining its half-maximal inhibitory concentration (IC50) and elucidates its mechanism of action, primarily focusing on its role in the regulation of the oncoprotein c-Myc.

Quantitative Data Summary

The inhibitory activity of **Usp28-IN-4** has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Inhibitor	Target	IC50 Value	Assay Type
Usp28-IN-4	USP28	0.04 μ M	Biochemical Assay[1] [2][3]

Inhibitor	Cell Line	IC50 Value (Cell Viability)	Assay Type
Usp28-IN-4	HCT116 (Colorectal Cancer)	38.11 μ M	MTT Assay[4]
Usp28-IN-4	LS 174T (Colorectal Cancer)	24.3 μ M	MTT Assay[4]

Usp28-IN-4 demonstrates high selectivity for USP28 over other deubiquitinating enzymes (DUBs)[1][2][3].

Inhibitor	Non-Target DUBs	Concentration for Selectivity Check
Usp28-IN-4	USP2, USP7, USP8, USP9x, UCHL3, UCHL5	5 μ M[4]

Experimental Protocols

Biochemical IC50 Determination: Ubiquitin-Rhodamine Deubiquitinase Assay

This protocol describes the determination of the IC50 value of **Usp28-IN-4** against purified USP28 enzyme using a fluorogenic substrate.

Materials:

- Recombinant human USP28 enzyme
- Ubiquitin-Rhodamine 110 Green (Ub-Rho110) substrate
- **Usp28-IN-4** (dissolved in DMSO)
- Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT, 0.002% Tween-20)
- 384-well black plates

- Fluorescence plate reader

Procedure:

- Prepare a serial dilution of **Usp28-IN-4** in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
- In a 384-well plate, add the diluted **Usp28-IN-4** solutions. Include wells with DMSO only as a negative control.
- Add the USP28 enzyme to each well to a final concentration within the linear range of the assay.
- Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the Ub-Rho110 substrate to each well.
- Immediately measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) over time using a plate reader.
- Calculate the initial reaction rates (V) from the linear phase of the fluorescence increase.
- Plot the percentage of inhibition $[(V_{\text{control}} - V_{\text{inhibitor}}) / V_{\text{control}}] * 100$ against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular IC50 Determination: MTT Cell Viability Assay

This protocol outlines the determination of the cytotoxic effect of **Usp28-IN-4** on cancer cell lines.

Materials:

- Human colorectal cancer cell lines (e.g., HCT116, LS 174T)
- Complete cell culture medium (e.g., DMEM with 10% FBS)

- **Usp28-IN-4** (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare a serial dilution of **Usp28-IN-4** in cell culture medium.
- Remove the old medium from the wells and add the medium containing different concentrations of **Usp28-IN-4**. Include wells with medium and DMSO as a vehicle control.
- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
- Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis of c-Myc Downregulation

This protocol is used to assess the effect of **Usp28-IN-4** on the protein levels of its substrate, c-Myc.

Materials:

- Cancer cell lines (e.g., HCT116)
- **Usp28-IN-4**
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Primary antibody against c-Myc
- Primary antibody against a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibody
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes and transfer apparatus
- Chemiluminescent substrate
- Imaging system

Procedure:

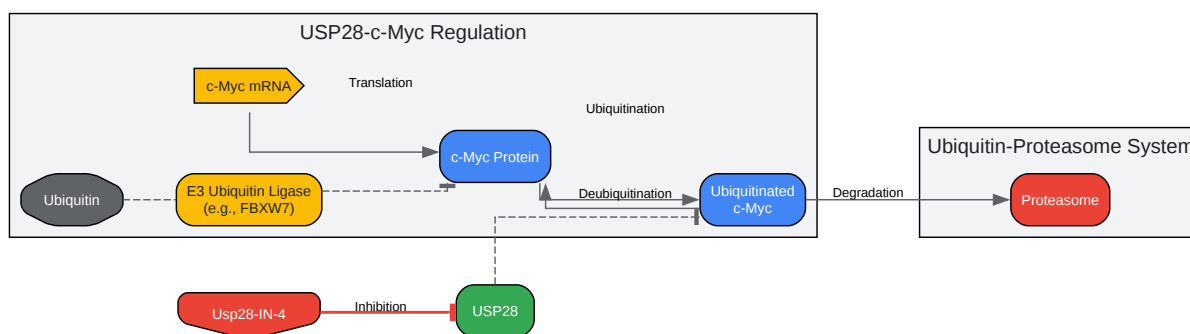
- Treat the cells with various concentrations of **Usp28-IN-4** for a specified time (e.g., 24 hours).
- Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

- Incubate the membrane with the primary antibody against c-Myc overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Detect the signal using an imaging system.
- Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
- Quantify the band intensities to determine the relative c-Myc protein levels.

Signaling Pathways and Experimental Workflows

USP28 Signaling Pathway in c-Myc Regulation

The following diagram illustrates the role of USP28 in stabilizing the oncoprotein c-Myc and how **Usp28-IN-4** intervenes in this process.

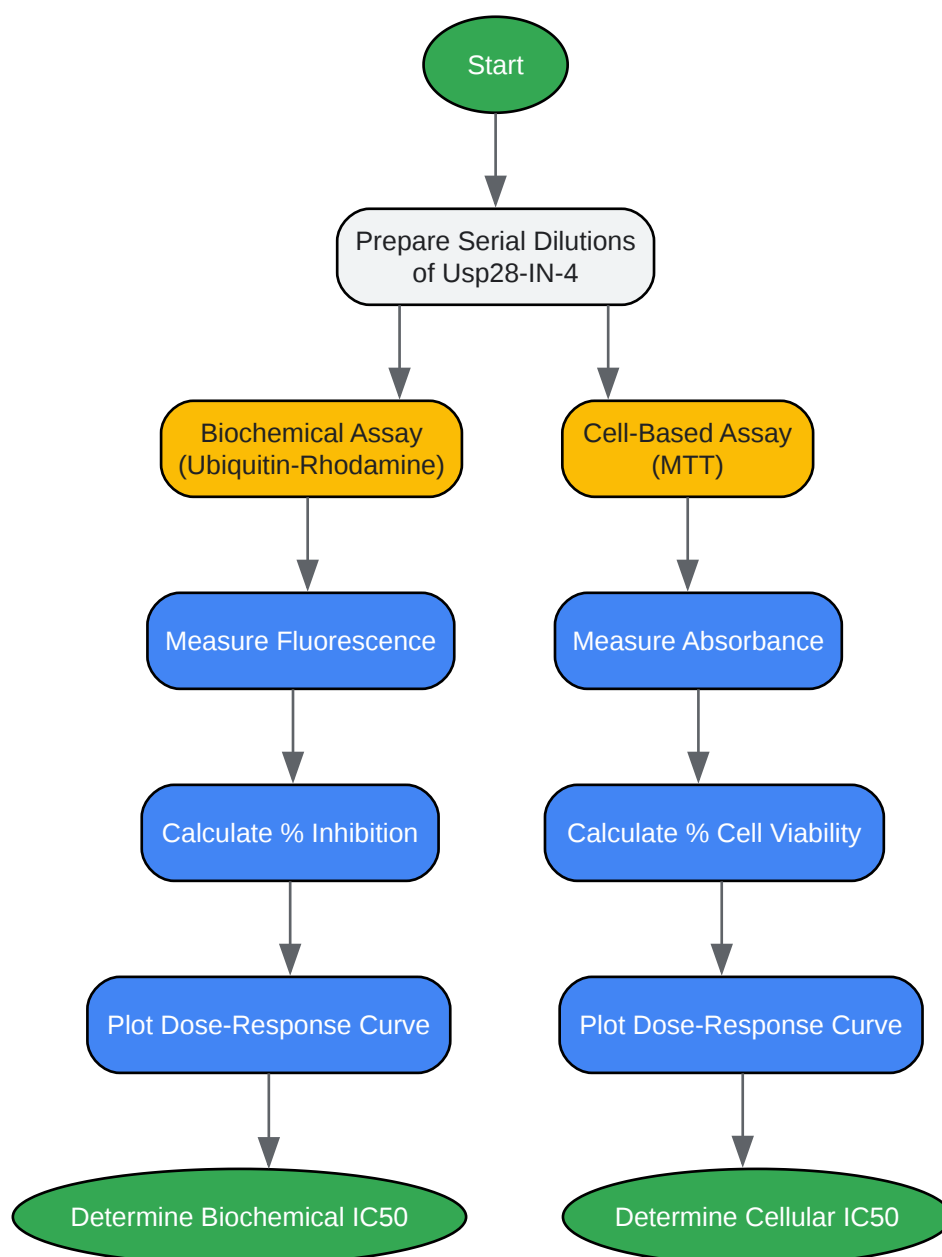


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Caption: USP28 counteracts the ubiquitination of c-Myc, preventing its degradation by the proteasome. **Usp28-IN-4** inhibits USP28, leading to the accumulation of ubiquitinated c-Myc and its subsequent degradation.

Experimental Workflow for IC50 Determination

The logical flow for determining the IC50 value of **Usp28-IN-4** is depicted in the diagram below.



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Caption: A generalized workflow for determining the biochemical and cellular IC50 values of **Usp28-IN-4**.

This guide provides a comprehensive framework for understanding and evaluating the USP28 inhibitor, **Usp28-IN-4**. The detailed protocols and visual representations of the underlying biological processes and experimental workflows are intended to facilitate further research and drug development efforts targeting USP28.

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